Betaine choline (R-(R*,R*))-tartrate
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Overview
Description
Betaine choline (R-(R*,R*))-tartrate is a compound that combines betaine and choline with tartaric acid. Betaine is a naturally occurring compound found in various plants and animals, known for its role as an osmolyte and methyl donor. Choline is an essential nutrient that plays a crucial role in various physiological processes, including neurotransmission and lipid metabolism. The combination of these compounds with tartaric acid forms a salt that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of betaine choline (R-(R*,R*))-tartrate typically involves the reaction of betaine and choline with tartaric acid. The reaction is carried out in an aqueous medium, where betaine and choline are dissolved in water, and tartaric acid is added gradually. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and filtration processes to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Betaine choline (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: Betaine can be oxidized to form dimethylglycine and formaldehyde.
Reduction: Choline can be reduced to form trimethylamine and ethanol.
Substitution: Both betaine and choline can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dimethylglycine and formaldehyde from betaine.
Reduction: Trimethylamine and ethanol from choline.
Substitution: Various substituted derivatives of betaine and choline, depending on the reagents used.
Scientific Research Applications
Betaine choline (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a component in deep eutectic solvents.
Biology: Studied for its role in osmoregulation and as a methyl donor in various metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like liver disease, cardiovascular health, and cognitive function.
Industry: Utilized in animal feed to improve growth performance and stress tolerance in livestock.
Mechanism of Action
The mechanism of action of betaine choline (R-(R*,R*))-tartrate involves its role as an osmolyte and methyl donor. Betaine helps maintain cell volume and fluid balance by acting as an osmoprotectant. It also donates methyl groups in various biochemical reactions, which are essential for the synthesis of important molecules like methionine and phosphatidylcholine. Choline is involved in neurotransmission as a precursor to acetylcholine and plays a role in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Choline chloride: A common form of choline used in supplements and animal feed.
Betaine hydrochloride: Used as a dietary supplement and in various industrial applications.
L-carnitine: A compound with similar methyl donor properties and roles in metabolism.
Uniqueness
Betaine choline (R-(R*,R*))-tartrate is unique due to its combined properties of betaine and choline, along with the stabilizing effect of tartaric acid. This combination enhances its solubility and bioavailability, making it more effective in various applications compared to its individual components.
Properties
IUPAC Name |
3-carboxy-3,6-dihydroxy-6-oxohexanoate;2-hydroxyethyl(trimethyl)azanium;2-(trimethylazaniumyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7.C5H11NO2.C5H14NO/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;1-6(2,3)4-5(7)8;1-6(2,3)4-5-7/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);4H2,1-3H3;7H,4-5H2,1-3H3/q;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAQSAWHNQUKPG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17176-43-1 |
Source
|
Record name | Betaine choline (R-(R*,R*))-tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betaine choline [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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